1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound 1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 1500078-79-4) features a pyrazole core substituted at two positions:
- Position 1: A 2-[[(tert-butyldiphenylsilyl)oxy]ethyl group, introducing steric bulk and lipophilicity via the silyl ether moiety.
- Position 4: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a hallmark of Suzuki-Miyaura cross-coupling reagents .
With a molecular formula of C27H37BN2O3Si (MW: 476.50), this compound is designed for synthetic applications, particularly in coupling reactions where the boronate ester enables carbon-carbon bond formation. The tert-butyldiphenylsilyl (TBDPS) group likely serves as a protecting group for hydroxyl functionalities during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl-diphenyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37BN2O3Si/c1-25(2,3)34(23-14-10-8-11-15-23,24-16-12-9-13-17-24)31-19-18-30-21-22(20-29-30)28-32-26(4,5)27(6,7)33-28/h8-17,20-21H,18-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYAWAIZFBJLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific compound 1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- holds potential in medicinal chemistry due to its unique structural features that may enhance its biological efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₂₃B₁N₂O₄Si
- Molecular Weight : 373.48 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
The presence of the boron-containing dioxaborolane moiety is particularly noteworthy as boron compounds have been linked to various biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that pyrazole derivatives can scavenge free radicals effectively. The antioxidant activity is quantified by measuring the decrease in absorbance at 517 nm after incubation with DPPH. Results suggest that modifications in the pyrazole structure can enhance its radical-scavenging ability .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored in various studies. These compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives have been reported to inhibit specific kinases involved in cancer progression .
Study 1: Antimicrobial Efficacy
In a study conducted by Khan et al., several pyrazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications on the pyrazole ring significantly enhanced antimicrobial activity compared to the parent compounds .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | 15 | 32 µg/mL |
| Compound B | 20 | 16 µg/mL |
| Target Compound | 25 | 8 µg/mL |
Study 2: Antioxidant Activity
A recent study assessed the antioxidant capacity of various pyrazole derivatives using the DPPH assay. The target compound exhibited a notable IC50 value indicating strong scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 10 |
| Target Compound | 15 |
| Compound C | 30 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents : Pyrazole derivatives have been explored for their anticancer properties. Research indicates that compounds containing pyrazole rings can inhibit tumor growth and induce apoptosis in cancer cells. The presence of boron in this compound may enhance its efficacy by facilitating interactions with biological targets involved in cancer pathways.
Anti-inflammatory and Analgesic Properties : Similar compounds have shown potential as anti-inflammatory agents. The structural features of pyrazoles allow for modulation of inflammatory pathways, making them suitable candidates for drug development targeting conditions like arthritis and other inflammatory diseases.
Antihypertensive Agents : Certain pyrazole derivatives have been identified as antihypertensive agents. Their ability to modulate vascular resistance and cardiac output positions them as valuable therapeutic options for managing hypertension.
Agricultural Applications
Herbicides and Pesticides : Pyrazole compounds are also utilized in agriculture as herbicides and pesticides. Their effectiveness against a range of pests and weeds makes them essential in crop protection strategies. The specific structure of the compound may enhance its selectivity and reduce phytotoxicity to non-target plants.
Materials Science
Ligands in Catalysis : The compound's structure suggests potential applications as a ligand in various catalytic processes. Pyrazoles can coordinate with metal centers to facilitate reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are critical in organic synthesis.
Polymer Chemistry : Incorporating pyrazole units into polymer matrices can improve material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and automotive industries.
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Bondavalli et al. (2009) | Antihypertensive Agents | Demonstrated that pyrazole derivatives exhibit significant blood pressure-lowering effects in animal models. |
| European Patent Application No. 299407 | Antiarrhythmic Agents | Identified novel pyrazole derivatives effective against cardiac arrhythmias, suggesting a pathway for new therapeutic developments. |
| Recent Synthesis Studies (2023) | Catalytic Applications | Showed that pyrazole-based ligands enhance reaction rates and yields in palladium-catalyzed cross-coupling reactions. |
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Boronate Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives containing boronate esters:
Key Observations:
- Boronate Position : Derivatives with boronate esters at position 4 (e.g., target compound, ) are more common in Suzuki reactions than those at position 5 (e.g., ), due to regioselective coupling preferences.
- Solubility : Lipophilic groups like TBDPS reduce aqueous solubility, whereas tetrahydropyranyl () or phenyl () substituents balance polarity for specific applications.
Reactivity and Stability
- Hydrolysis Sensitivity : All boronate esters are prone to hydrolysis, but the TBDPS group in the target compound may mitigate this by shielding the boronate from water .
- Thermal Stability : Methyl-substituted derivatives () exhibit higher thermal stability in organic electrolytes compared to silyl-protected analogs .
Q & A
Q. What are optimal synthetic routes for preparing this pyrazole derivative, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives often involves cyclization or cross-coupling reactions. For example, cyclization of diarylhydrazones with vicinal diols in the presence of FeCl₃ and tert-butyl hydroperoxide (TBHP) provides regioselective pyrazole formation . To optimize yield, variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and temperature should be systematically tested. For boronate-containing pyrazoles, Suzuki-Miyaura coupling using Pd catalysts is critical; pre-activation of the boronate ester with bases (e.g., K₂CO₃) improves coupling efficiency .
Q. How can the purity and structure of this compound be validated post-synthesis?
Characterization should include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dioxaborolan and silyl ether groups). Compare chemical shifts with analogous compounds in and .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm tolerance).
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., deviations <0.3% indicate purity) .
Q. What are recommended storage conditions to maintain stability?
Due to the hydrolytic sensitivity of the dioxaborolan group, store under inert gas (N₂/Ar) at –20°C in airtight containers. Use desiccants (e.g., silica gel) to prevent moisture ingress. For short-term use, refrigeration (2–8°C) is acceptable .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyldiphenylsilyl (TBDPS) group influence reactivity in cross-coupling reactions?
The TBDPS group acts as a steric shield, slowing undesired side reactions (e.g., protodeboronation) in Suzuki-Miyaura couplings. However, its bulkiness may reduce reaction rates. Computational studies (DFT) can model transition states to quantify steric effects. Experimentally, compare coupling efficiency with smaller silyl groups (e.g., TMS) using kinetic monitoring (e.g., in situ NMR) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the silyl ether). Techniques include:
- Variable-Temperature NMR : To freeze conformers and simplify splitting.
- X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., TBDPS and dioxaborolan groups), as demonstrated in for a related pyrazole crystal structure.
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in medicinal chemistry?
- Core Modifications : Replace the dioxaborolan with other electrophilic groups (e.g., trifluoroborate) to assess binding affinity.
- Substituent Screening : Synthesize derivatives with varying aryl groups on the pyrazole ring using parallel synthesis. Test in biological assays (e.g., kinase inhibition) .
- Computational Docking : Use software like AutoDock to predict binding poses with target proteins, leveraging crystallographic data from .
Q. How can mechanistic insights into the dioxaborolan group’s role in cross-coupling be experimentally validated?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Boron NMR : Monitor boronate ester activation during coupling (e.g., formation of borate-Pd intermediates) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
